5-Chloro-3-(2,3-dichlorophenyl)benzoic acid
Overview
Description
5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 It is a derivative of benzoic acid, characterized by the presence of chlorine atoms at specific positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid typically involves the chlorination of 3-(2,3-dichlorophenyl)benzoic acid. One common method is the reaction of 3-(2,3-dichlorophenyl)benzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar chlorination processes, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(2,3-dichlorophenyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can lead to the formation of alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide (NaOH).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce quinones or alcohols, respectively .
Scientific Research Applications
5-Chloro-3-(2,3-dichlorophenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(2,3-dichlorophenyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzoic acid: Similar in structure but lacks the additional chlorine atoms on the phenyl ring.
2,3-Dichlorobenzoic acid: Similar but with chlorine atoms positioned differently on the benzene ring.
4-Chlorobenzoic acid: Contains only one chlorine atom on the benzene ring.
Uniqueness
5-Chloro-3-(2,3-dichlorophenyl)benzoic acid is unique due to the specific arrangement of chlorine atoms, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions in chemical and biological systems, making it valuable for specific applications .
Properties
IUPAC Name |
3-chloro-5-(2,3-dichlorophenyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl3O2/c14-9-5-7(4-8(6-9)13(17)18)10-2-1-3-11(15)12(10)16/h1-6H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZZPJZAKKECIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691193 | |
Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-24-1 | |
Record name | 2',3',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40691193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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